Introduction: The Strategic Importance of N,N-Diethyl-2-iodobenzamide
Introduction: The Strategic Importance of N,N-Diethyl-2-iodobenzamide
An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl-2-iodobenzamide
N,N-Diethyl-2-iodobenzamide is a substituted aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a tertiary amide and an ortho-iodine substituent on a benzene ring, provides a unique combination of steric and electronic properties. The true value of this molecule lies not in its inherent biological activity, but in its role as a versatile and powerful synthetic intermediate.[1][2]
The carbon-iodine bond is the key to its utility; it is relatively weak and susceptible to oxidative addition by transition metal catalysts, most notably palladium.[1] This reactivity makes N,N-diethyl-2-iodobenzamide an ideal precursor for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures and nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Safety Data
A summary of the core physicochemical properties and safety considerations is essential before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 76041-87-7 | [3] |
| Molecular Formula | C₁₁H₁₄INO | [3] |
| Molecular Weight | 303.14 g/mol | [3] |
| Appearance | Off-white to white solid | [4] |
| Purity | ≥98% (Commercially available) | [3][5] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Computed LogP | 2.77 | [3] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [3] |
Safety Profile: While a specific Safety Data Sheet (SDS) for N,N-diethyl-2-iodobenzamide is not widely available, data from the closely related N,N-diethylbenzamide indicates that the compound should be handled with care.[6][7][8] It is classified as harmful if swallowed or in contact with skin, and causes serious skin and eye irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification: A Guided Protocol
The most logical and reliable synthesis of N,N-diethyl-2-iodobenzamide proceeds via a two-step sequence starting from 2-iodobenzoic acid. This method involves the activation of the carboxylic acid to a more reactive acid chloride, followed by amidation with diethylamine.[9][10]
Caption: Proposed two-step synthesis and purification workflow.
Experimental Protocol: Synthesis
Materials:
-
2-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Diethylamine
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step 1: Synthesis of 2-Iodobenzoyl Chloride [9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-iodobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous DCM, followed by the slow addition of thionyl chloride (2.0 eq) at room temperature.
-
Causality: Thionyl chloride is a classic and effective reagent for converting carboxylic acids to acid chlorides. DCM is used as an inert solvent. An excess of SOCl₂ ensures the reaction goes to completion. The reaction produces gaseous HCl and SO₂, so it must be performed in a fume hood.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and stir for 2-3 hours.
-
Monitoring: The reaction can be monitored by the cessation of gas evolution. A small aliquot can be carefully quenched with methanol and analyzed by TLC to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-iodobenzoyl chloride is a yellow oil and is typically used immediately in the next step without further purification.
Step 2: Synthesis of N,N-Diethyl-2-iodobenzamide [11]
-
Setup: Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM in a new flask under nitrogen and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the cooled acid chloride solution.
-
Causality: The reaction is exothermic, so cooling to 0 °C is crucial to control the reaction rate and prevent side reactions. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the amidation, driving the reaction to completion.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the formation of the product spot and the disappearance of the acid chloride (visualized after quenching a TLC spot with water).
Purification Protocol:
-
Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Trustworthiness: This sequence of washes is a self-validating system to ensure the removal of both basic and acidic impurities, leading to a cleaner crude product for chromatography.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Column Chromatography: Purify the residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexanes) to afford the pure N,N-diethyl-2-iodobenzamide as a solid.
Comprehensive Spectroscopic Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected results and the rationale behind them.
Caption: Logical workflow for the structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[12]
Protocol: NMR Sample Preparation and Acquisition [12]
-
Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
Processing: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Expected ¹H NMR Spectrum (400 MHz, CDCl₃): Due to restricted rotation around the C-N amide bond, the two ethyl groups are diastereotopic, meaning the four methylene protons and the two methyl groups are chemically inequivalent. This leads to more complex signals than might be naively expected.[13]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | dd | 1H | Ar-H (ortho to I) | The iodine atom strongly deshields the adjacent proton (H6). |
| ~ 7.40 | m | 2H | Ar-H (meta to I) | Aromatic protons in the middle of the ring (H4, H5). |
| ~ 7.15 | m | 1H | Ar-H (ortho to C=O) | Aromatic proton adjacent to the amide group (H3). |
| ~ 3.60 & ~3.20 | br q (2) | 4H total | N-(CH ₂CH₃)₂ | Two broad, overlapping quartets for the inequivalent methylene groups. Restricted rotation makes them distinct. |
| ~ 1.25 & ~1.10 | br t (2) | 6H total | N-(CH₂CH ₃)₂ | Two broad, overlapping triplets for the inequivalent methyl groups. |
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169 | C =O | Typical chemical shift for a tertiary amide carbonyl carbon. |
| ~ 141 | Ar-C (ipso to C=O) | Quaternary carbon attached to the electron-withdrawing amide. |
| ~ 139 | Ar-C (H-C6) | Aromatic CH carbon deshielded by the adjacent iodine. |
| ~ 130 | Ar-C (H-C4) | Aromatic CH carbon. |
| ~ 128 | Ar-C (H-C5) | Aromatic CH carbon. |
| ~ 127 | Ar-C (H-C3) | Aromatic CH carbon. |
| ~ 92 | Ar-C (ipso to I) | The ipso-carbon attached to iodine is significantly shielded due to the "heavy atom effect." This is a key diagnostic signal. |
| ~ 43 & ~39 | N-(C H₂CH₃)₂ | Two distinct signals for the inequivalent methylene carbons due to restricted amide bond rotation. |
| ~ 14 & ~13 | N-(CH₂C H₃)₂ | Two distinct signals for the inequivalent methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Protocol: IR Spectrum Acquisition
-
Preparation: The spectrum can be acquired using a KBr pellet (for a solid) or as a thin film from a solution (e.g., DCM) on a salt plate.[14]
-
Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100-3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| 2975-2850 | Medium-Strong | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the two ethyl groups. |
| ~ 1635 | Strong | Amide C=O Stretch (Amide I band) | This is a highly characteristic and strong absorption for a tertiary amide, confirming the core functional group.[15] |
| 1470-1430 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~ 1290 | Medium-Strong | C-N Stretch | Stretching vibration of the amide C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Protocol: MS Data Acquisition
-
Method: Electron Ionization (EI) is a standard method for this type of molecule.
-
Analysis: Inject a dilute solution of the compound into the mass spectrometer.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 303 corresponding to the molecular weight of the compound (C₁₁H₁₄INO⁺) should be observed. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify this peak.
-
Key Fragments:
-
m/z = 288: [M - CH₃]⁺, loss of a methyl radical.
-
m/z = 231: [M - N(Et)₂]⁺, loss of the diethylamino group, leaving the 2-iodobenzoyl cation. This is a very significant fragment.
-
m/z = 203: [M - I]⁺, loss of the iodine radical.
-
m/z = 100: [CON(Et)₂]⁺, the diethylcarbamoyl cation.
-
m/z = 72: [N(Et)₂]⁺, the diethylamino cation, another common fragment from N,N-diethylamides.[16]
-
Reactivity and Synthetic Applications
As previously mentioned, the synthetic utility of N,N-diethyl-2-iodobenzamide is centered on the reactivity of the C-I bond. It is an excellent substrate for palladium-catalyzed intramolecular cyclization reactions to form fused N-heterocyclic compounds, such as isoindolinones.[1]
Caption: General principle of Pd-catalyzed cyclization.
This reactivity allows chemists to use N,N-diethyl-2-iodobenzamide as a key building block. By modifying a precursor molecule to contain a nucleophilic tether, subsequent palladium catalysis can efficiently stitch the molecule together into a more complex, cyclic product, a strategy frequently employed in the synthesis of biologically active molecules.[1]
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